[(1-Methoxy-2-methylcyclohexyl)methyl](methyl)amine
Description
(1-Methoxy-2-methylcyclohexyl)methylamine is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is a cyclohexyl derivative with a methoxy group and a methylamine group attached to the cyclohexane ring. This compound is primarily used for research purposes in various scientific fields.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(1-methoxy-2-methylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21NO/c1-9-6-4-5-7-10(9,12-3)8-11-2/h9,11H,4-8H2,1-3H3 |
InChI Key |
HSVTWMRRZZVUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CNC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2-methylcyclohexyl)methylamine typically involves the alkylation of 1-methoxy-2-methylcyclohexane with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include alkyl halides and amines, with the reaction often facilitated by a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of (1-Methoxy-2-methylcyclohexyl)methylamine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-2-methylcyclohexyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as sodium azide (NaN3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
(1-Methoxy-2-methylcyclohexyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-2-methylcyclohexyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(1-Methoxy-2-methylcyclohexyl)methylamine can be compared with other similar compounds, such as:
Methylcyclohexylamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methoxycyclohexane: Lacks the amine group, affecting its biological activity and applications.
Cyclohexylmethylamine: Lacks both the methoxy and methyl groups, leading to distinct chemical behavior.
These comparisons highlight the unique structural features and properties of (1-Methoxy-2-methylcyclohexyl)methylamine, making it a valuable compound for various research and industrial applications.
Biological Activity
(1-Methoxy-2-methylcyclohexyl)methylamine is a tertiary amine that has garnered attention for its potential biological activities. Its unique structural features, including a methoxy group and a cyclohexyl moiety, suggest various applications in medicinal chemistry and organic synthesis. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
This structure includes:
- A methoxy group (-OCH₃)
- A methyl group (-CH₃)
- A cyclohexyl group (C₆H₁₁)
These functional groups contribute to its reactivity and interaction with biological systems.
1. Antimicrobial Properties
Research indicates that compounds similar to (1-Methoxy-2-methylcyclohexyl)methylamine exhibit antimicrobial activities. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 16-32 |
| Compound B | Antifungal | 128 |
2. Anticancer Activity
The compound's potential anticancer properties have been explored through in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines, suggesting that it may interfere with cellular signaling pathways critical for tumor growth.
- Case Study : In a study assessing various amine derivatives, (1-Methoxy-2-methylcyclohexyl)methylamine demonstrated significant cytotoxic effects against human cancer cell lines, with IC₅₀ values indicating effective doses for therapeutic applications .
3. Neurotransmitter Modulation
Tertiary amines like (1-Methoxy-2-methylcyclohexyl)methylamine are known to influence neurotransmitter systems. Preliminary studies suggest that this compound may modulate neurotransmitter release or receptor activity, potentially offering benefits in treating neurological disorders.
The biological effects of (1-Methoxy-2-methylcyclohexyl)methylamine can be attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, either inhibiting or activating their function, which is crucial in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signal transduction processes within cells.
- Gene Expression Alteration : Evidence suggests that it may affect the expression of genes involved in cell cycle regulation and apoptosis .
Research Findings and Case Studies
Recent investigations have focused on the synthesis and biological profiling of (1-Methoxy-2-methylcyclohexyl)methylamine. For example:
- Study on Antiproliferative Effects : A study involving various structural analogs showed that modifications in the cyclohexane ring significantly impacted their antiproliferative activities against cancer cell lines .
Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
